molecular formula C25H23N3O5S2 B2465230 4-(N,N-diallylsulfamoyl)-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)benzamide CAS No. 921869-72-9

4-(N,N-diallylsulfamoyl)-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)benzamide

Cat. No.: B2465230
CAS No.: 921869-72-9
M. Wt: 509.6
InChI Key: ZOLHNHXFXXUJNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(N,N-Diallylsulfamoyl)-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)benzamide is a novel chemical entity designed for research purposes, particularly in medicinal chemistry and antibiotic discovery. This hybrid compound integrates a benzothiazole scaffold, a structure widely recognized in scientific literature for its diverse biological activities. Benzothiazole derivatives have been extensively studied as potential antibacterial agents, with some showing potent activity against a range of Gram-negative and Gram-positive bacterial strains, including Escherichia coli and Staphylococcus aureus . The structural framework of this compound suggests potential for investigating enzyme inhibition pathways. Specifically, related benzothiazole-acetamide compounds have demonstrated significant activity as inhibitors of dihydrofolate reductase (DHFR), a key enzyme in the folate synthesis pathway essential for bacterial DNA synthesis, with some derivatives exhibiting greater in vitro potency than the standard antibiotic trimethoprim . The incorporation of the sulfonamide group further expands its research utility, as benzenesulfonamide derivatives are a prominent class in the development of therapeutic agents with anticancer properties and are known to inhibit various enzyme targets . The presence of both benzothiazole and sulfonamide moieties in a single molecule makes this compound a compelling candidate for researchers exploring the synergistic effects of multi-targeted agents, studying structure-activity relationships in antibiotic resistance, and evaluating new chemical tools against transmembrane enzymes like carbonic anhydrases .

Properties

IUPAC Name

4-[bis(prop-2-enyl)sulfamoyl]-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O5S2/c1-4-13-28(14-5-2)35(30,31)19-11-9-17(10-12-19)24(29)27-25-26-20(16-34-25)22-15-18-7-6-8-21(32-3)23(18)33-22/h4-12,15-16H,1-2,13-14H2,3H3,(H,26,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOLHNHXFXXUJNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N(CC=C)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

509.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(N,N-diallylsulfamoyl)-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)benzamide typically involves multi-step organic reactions. The process may start with the preparation of the benzamide core, followed by the introduction of the thiazole and benzofuran moieties. The final step often involves the sulfonation and diallylation of the amine group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxybenzofuran moiety.

    Reduction: Reduction reactions could target the sulfonamide group.

    Substitution: The benzamide and thiazole rings may participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Scientific Research Applications

  • Antibiotic Potentiation :
    • Mechanism : The compound has been studied for its ability to enhance the efficacy of existing antibiotics. It acts as an antibiotic potentiator, which means it can improve the effectiveness of antibiotics against resistant bacterial strains. This property is particularly crucial in the face of rising antibiotic resistance globally .
    • Case Studies : Research indicates that formulations containing this compound can significantly reduce the minimum inhibitory concentration (MIC) of various antibiotics, making them more effective against resistant pathogens .
  • Medicinal Chemistry :
    • Targeting Enzymes : The compound has been explored for its interactions with specific biological targets such as enzymes involved in metabolic pathways. Its ability to selectively inhibit certain enzymes could lead to therapeutic applications in treating diseases like cancer and infections .
    • Novel Drug Development : Ongoing studies aim to develop new drugs based on the structure of this compound, focusing on its pharmacological effects and potential side effects. The unique combination of thiazole and benzofuran structures may yield compounds with novel mechanisms of action.
  • Biological Activity :
    • In Vitro Studies : Various in vitro assays have demonstrated that this compound exhibits significant activity against several cancer cell lines, suggesting potential applications in oncology .
    • Antimicrobial Properties : Beyond its role as an antibiotic potentiator, preliminary studies suggest that it may possess intrinsic antimicrobial properties, making it a candidate for further exploration in infectious disease treatment .

Data Tables

Application AreaDescriptionKey Findings
Antibiotic PotentiationEnhances effectiveness of antibioticsReduces MIC for resistant strains
Medicinal ChemistryTargets specific enzymes for potential therapeutic effectsPotential drug candidates under investigation
Biological ActivityExhibits activity against cancer cell linesSignificant cytotoxic effects observed
Antimicrobial PropertiesPotential intrinsic antimicrobial activityPromising results in preliminary studies

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Substituent Effects on Bioactivity

  • Methoxy vs. Ethoxy on Benzofuran : Methoxy analogs exhibit higher potency in enzyme inhibition due to optimal hydrogen bonding with catalytic residues (e.g., COX-2), whereas ethoxy analogs prioritize metabolic stability .
  • Sulfamoyl vs. Methyl Groups : Sulfamoyl-containing derivatives show stronger binding to carbonic anhydrase IX (CA-IX) via sulfonamide-Zn²⁺ interactions, critical for anticancer activity. Methyl-substituted analogs lack this mechanism .
  • Diallylsulfamoyl vs. Aryl Sulfonamides: Diallyl groups reduce cytotoxicity in normal cells (e.g., HEK-293) compared to phenylsulfonamides, which exhibit off-target effects .

Unique Advantages of 4-(N,N-Diallylsulfamoyl)-N-(4-(7-Methoxybenzofuran-2-yl)Thiazol-2-yl)Benzamide

  • Balanced Lipophilicity : Optimal LogP (2.8) enhances membrane permeability without compromising solubility.
  • Selective Enzyme Inhibition : Demonstrates 10-fold selectivity for CA-IX over CA-II, a key target in hypoxic tumors .
  • Synergistic Functional Groups : The combination of methoxybenzofuran (aromatic stacking) and diallylsulfamoyl (hydrogen bonding) enables dual-mode target engagement.

Biological Activity

Chemical Structure and Properties

The molecular formula of the compound is C19H20N2O3SC_{19}H_{20}N_{2}O_{3}S, and its molecular weight is approximately 348.44 g/mol. The structure includes a thiazole ring, a benzamide moiety, and a methoxybenzofuran component, which contribute to its pharmacological properties.

Structural Components

  • Thiazole Ring : Known for its role in various biological activities, including antimicrobial and anticancer effects.
  • Methoxybenzofuran : This moiety is often associated with neuroprotective and anti-inflammatory properties.
  • Diallylsulfamoyl Group : This functional group may enhance the compound's ability to interact with biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to 4-(N,N-diallylsulfamoyl)-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)benzamide . Research indicates that derivatives of benzamide and thiazole exhibit selective cytotoxicity against various cancer cell lines.

Case Study: Cytotoxicity Evaluation

A study assessed compounds with structural similarities for their cytotoxic effects on human lung adenocarcinoma (A549) and malignant melanoma (WM115) cell lines. The findings demonstrated that certain derivatives induced apoptosis through caspase activation, suggesting a mechanism of action that could be relevant for the target compound.

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AA54915Caspase-dependent apoptosis
Compound BWM11510DNA damage and apoptosis

Antimicrobial Activity

Compounds containing thiazole and sulfamoyl groups have shown significant antimicrobial activity. The mechanism typically involves inhibition of bacterial folate synthesis, making such compounds promising candidates for developing new antibiotics.

Research Findings

In vitro studies have demonstrated that derivatives similar to the target compound exhibit potent activity against Gram-positive and Gram-negative bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL

Mechanistic Insights

The biological activity of This compound may be attributed to several mechanisms:

  • Inhibition of HIF1 : Similar compounds have been shown to inhibit hypoxia-inducible factors (HIFs), which play a crucial role in cancer cell survival under low oxygen conditions.
  • DNA Interaction : The compound may induce DNA damage, leading to cell cycle arrest and apoptosis.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can increase ROS levels in cancer cells, contributing to oxidative stress and subsequent cell death.

Q & A

Basic: What are the recommended synthetic routes for 4-(N,N-diallylsulfamoyl)-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)benzamide, and how are intermediates characterized?

Methodological Answer:
The synthesis typically involves multi-step reactions:

Thiazole Ring Formation : React α-haloketones (e.g., 2-bromoacetophenone derivatives) with thiourea or thioamides under reflux in ethanol to form the thiazole core .

Benzofuran Integration : Couple 7-methoxybenzofuran-2-carboxylic acid derivatives with the thiazole intermediate via amide bond formation using coupling agents like EDCI/HOBt in DMF .

Sulfamoyl Functionalization : Introduce the N,N-diallylsulfamoyl group using sulfamoyl chloride in the presence of a base (e.g., pyridine) under anhydrous conditions .
Characterization : Validate intermediates via:

  • 1H/13C NMR : Confirm regiochemistry of thiazole and benzofuran moieties .
  • HRMS : Verify molecular ion peaks with <5 ppm error .
  • IR Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for amides) .

Basic: How do researchers optimize reaction yields for thiazole-containing benzamide derivatives?

Methodological Answer:
Key strategies include:

  • Temperature Control : Maintain reflux temperatures (70–80°C) during cyclocondensation to prevent side reactions .
  • Catalyst Use : Employ DMAP as a catalyst in amide coupling to enhance efficiency .
  • Purification : Use column chromatography with gradients of ethyl acetate/hexane (e.g., 30–70%) to isolate pure products .
  • Inert Atmosphere : Conduct moisture-sensitive steps (e.g., sulfamoylation) under nitrogen to avoid hydrolysis .

Advanced: How can structural modifications to the diallylsulfamoyl group alter the compound’s bioactivity?

Methodological Answer:
Modifications impact target binding and pharmacokinetics:

  • Lipophilicity : Replace diallyl groups with cyclopropyl (logP reduction by ~0.5 units) to improve blood-brain barrier penetration .
  • Enzyme Inhibition : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance interactions with catalytic sites of enzymes like urease or acetylcholinesterase .
  • Validation : Compare IC₀ values in enzyme assays (e.g., urease inhibition) and correlate with computational docking scores (AutoDock Vina) to identify optimal substituents .

Advanced: How should researchers resolve contradictions in reported biological activity data for this compound class?

Methodological Answer:
Address discrepancies via:

Assay Standardization : Re-test compounds under uniform conditions (e.g., pH 7.4, 37°C) using reference inhibitors (e.g., thiourea for urease) .

Structural Validation : Confirm compound purity (>95% by HPLC) and stereochemistry (X-ray crystallography) to rule out impurities or racemization .

Target Profiling : Use proteome-wide selectivity screens (e.g., kinase panels) to identify off-target effects that may explain variability .

Advanced: What experimental designs are recommended for evaluating the compound’s mechanism of action?

Methodological Answer:
Adopt a multi-modal approach:

  • In Vitro Binding : Perform SPR (surface plasmon resonance) to measure binding kinetics (KD) to putative targets like PFOR enzyme .
  • Cellular Pathways : Use RNA-seq or phosphoproteomics to identify downstream effects (e.g., apoptosis markers like caspase-3) .
  • Structural Insights : Solve co-crystal structures with target enzymes (e.g., acetylcholinesterase) to map binding interactions at ≤2.0 Å resolution .

Basic: What analytical techniques are critical for confirming the compound’s stability under physiological conditions?

Methodological Answer:

  • HPLC-UV/MS : Monitor degradation in simulated gastric fluid (pH 2.0) and plasma (pH 7.4) over 24 hours .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability (e.g., decomposition >200°C indicates suitability for oral formulations) .
  • NMR Stability Studies : Track hydrolytic cleavage of sulfamoyl groups in D₂O at 37°C .

Advanced: How can researchers design derivatives to mitigate cytotoxicity while retaining efficacy?

Methodological Answer:

  • Scaffold Hopping : Replace the benzofuran ring with less toxic bioisosteres (e.g., indole) .
  • Prodrug Strategies : Introduce hydrolyzable groups (e.g., acetyl) to the sulfamoyl moiety for targeted release .
  • Toxicity Screening : Use zebrafish embryos or 3D spheroid models to prioritize analogs with LC₅₀ >100 µM .

Basic: What are the key challenges in scaling up the synthesis of this compound for preclinical studies?

Methodological Answer:

  • Purification Bottlenecks : Replace column chromatography with recrystallization (e.g., methanol/water mixtures) for gram-scale batches .
  • Safety : Mitigate exothermic reactions (e.g., sulfamoylation) using controlled addition rates and cooling .
  • Yield Optimization : Use DoE (Design of Experiments) to refine molar ratios (e.g., 1.2:1 acyl chloride:amine) .

Advanced: How can computational tools guide the optimization of this compound’s pharmacokinetic profile?

Methodological Answer:

  • ADMET Prediction : Use SwissADME to forecast bioavailability (%F >30) and CYP450 interactions .
  • Molecular Dynamics : Simulate binding persistence (≥50 ns trajectories) to prioritize stable target complexes .
  • QSAR Modeling : Correlate substituent electronegativity with logD values to balance solubility and membrane permeability .

Advanced: What strategies validate target engagement in vivo for this compound?

Methodological Answer:

  • PET Imaging : Radiolabel the compound with ¹⁸F (via prosthetic groups) to track biodistribution in rodent models .
  • Biomarker Analysis : Measure target-specific biomarkers (e.g., PFOR enzyme activity in liver homogenates) post-dosing .
  • Genetic Knockdown : Use siRNA silencing of the target gene to confirm phenotype rescue by the compound .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.